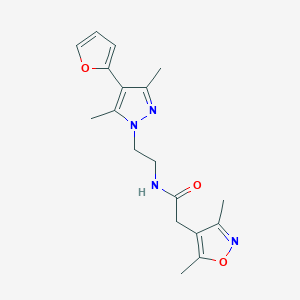

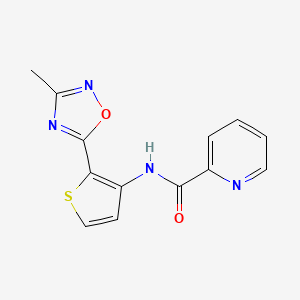

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxadiazoles, such as the one in the compound , involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .Molecular Structure Analysis

The molecular structure of “N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide” consists of a five-membered heterocyclic ring system, which includes two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazoles include a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Applications De Recherche Scientifique

Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with activities against a variety of pathogens. They exhibit anti-bacterial , anti-viral , and anti-leishmanial properties. The compound could potentially be explored for its efficacy against infectious diseases like tuberculosis, malaria, and nosocomial infections .

Anticancer Activity

Compounds with a 1,2,4-oxadiazole core have been evaluated for their anticancer properties. The compound’s ability to interact with various biological targets can make it a candidate for anticancer drug development. Studies often use assays like the MTT test to measure the activity of mitochondrial enzymes, which is indicative of cell viability .

High-Energy Materials

The oxadiazole ring system is known for its potential as a high-energy core. Derivatives of oxadiazoles have shown favorable oxygen balance and positive heat of formation, making them suitable for applications in material science, particularly in the development of energetic materials .

Pharmaceutical Applications

Beyond its potential as an anti-infective and anticancer agent, the compound’s structure allows it to be part of a pharmacophore, serving as a flat, aromatic linker to place required substituents for various medicinal applications. This includes roles as a vasodilator, anticonvulsant, and antidiabetic agent .

SAR and Mode of Action Studies

The compound’s diverse substitution possibilities make it an interesting subject for Structure-Activity Relationship (SAR) studies. Researchers can modify the compound to understand how changes affect biological activity and elucidate the mode of action .

Synthetic Chemistry

The synthesis of 1,2,4-oxadiazoles, including the compound , is of interest in synthetic chemistry. The compound can be used to explore new synthetic routes or as a building block for more complex molecules. The chemical intuition provided by studying such compounds aids organic chemists in designing new entities with potential biological activities .

Mécanisme D'action

Target of Action

Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been found to interact with their targets through hydrogen bonding . The nitrogen atom of the oxadiazole moiety and the NH2 group were revealed to form intramolecular hydrogen bonds .

Biochemical Pathways

Similar 1,2,4-oxadiazole derivatives have been found to impact various pathways related to cancer therapy, age-related diseases, and antimicrobial activity .

Pharmacokinetics

The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Result of Action

Similar 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including anticancer, antidiabetic, and antimicrobial effects .

Action Environment

It’s worth noting that the stability and activity of similar 1,2,4-oxadiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .

Propriétés

IUPAC Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-8-15-13(19-17-8)11-9(5-7-20-11)16-12(18)10-4-2-3-6-14-10/h2-7H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTYODGYQWKNIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

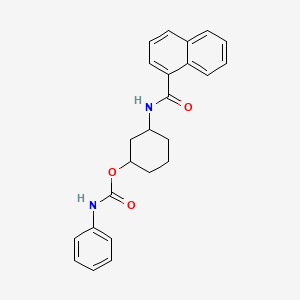

![3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2558233.png)

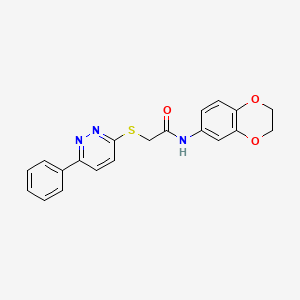

![2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2558234.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2558239.png)

![2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2558240.png)